

# Application Note: Comprehensive NMR Spectroscopic Characterization of 4-(4-Piperidyl)-1-butanol

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## Compound of Interest

Compound Name: 4-(4-Piperidyl)-1-butanol

CAS No.: 57614-92-3

Cat. No.: B1273245

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## Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in chemical research and pharmaceutical development for unambiguous structure elucidation and purity assessment. This application note provides a detailed guide to the comprehensive one-dimensional (1D) and two-dimensional (2D) NMR characterization of **4-(4-Piperidyl)-1-butanol**, a key building block in the synthesis of various active pharmaceutical ingredients.[1] We present field-proven protocols for sample preparation, data acquisition, and spectral interpretation using  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, Distortionless Enhancement by Polarization Transfer (DEPT-135), Correlation Spectroscopy (COSY), and Heteronuclear Single Quantum Coherence (HSQC) experiments. This multi-faceted approach ensures a self-validating system for the complete and accurate assignment of all proton and carbon signals, establishing a benchmark for quality control and regulatory submissions.

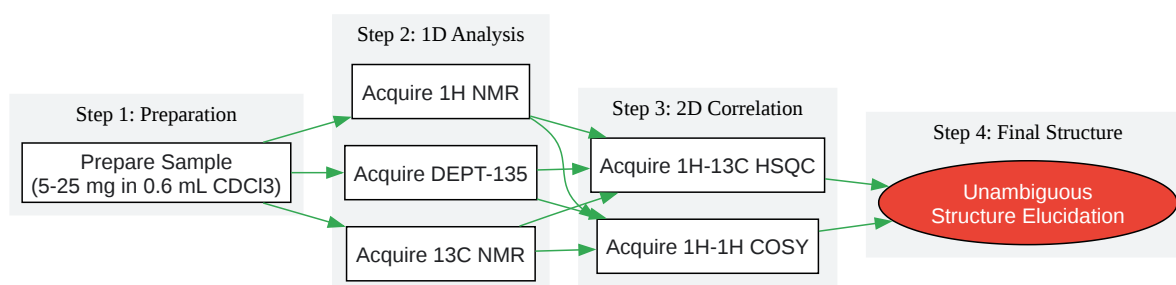
## Introduction: The Need for Rigorous Characterization

**4-(4-Piperidyl)-1-butanol** is a bifunctional molecule containing a secondary amine within a piperidine ring and a primary alcohol at the terminus of a butyl chain.[1][2] Its utility as a precursor in drug synthesis necessitates stringent structural verification to ensure the identity and purity of starting materials, which directly impacts the safety and efficacy of the final drug product.

NMR spectroscopy offers an unparalleled, non-destructive method to probe the molecular framework. By analyzing the chemical environment of each  $^1\text{H}$  and  $^{13}\text{C}$  nucleus, we can confirm the connectivity of the piperidine and butanol moieties, verify the substitution pattern, and identify potential impurities. This document serves as a standard operating procedure for researchers and quality control analysts engaged in the characterization of this molecule and its derivatives.

## Molecular Structure and Atom Numbering

To facilitate a clear and consistent discussion of the NMR data, the atoms in **4-(4-Piperidyl)-1-butanol** are numbered as shown below. This numbering scheme will be used for all spectral assignments.



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Figure 2: Recommended workflow for comprehensive NMR characterization.

## $^1\text{H}$ - $^1\text{H}$ COSY (Correlation Spectroscopy)

The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. [3][4] The spectrum displays the 1D proton spectrum on both axes, with diagonal peaks representing the standard signals and off-diagonal "cross-peaks" indicating a coupling interaction.

- Application: For **4-(4-Piperidyl)-1-butanol**, COSY is invaluable for:
  - Tracing the Butanol Chain: A cross-peak between H10 (~3.65 ppm) and H9 (~1.55 ppm) will be observed. Subsequently, a cross-peak between H9 and H8 (~1.40 ppm), and H8 and H7 (~1.20 ppm) will confirm the linear connectivity of the chain.
  - Mapping the Piperidine Ring: Cross-peaks will connect H2/H6 to H3/H5, and H3/H5 to the H4 methine proton, confirming the ring structure.

## $^1\text{H}$ - $^{13}\text{C}$ HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment is the most definitive tool for assigning proton and carbon signals, as it generates a cross-peak for each carbon atom that is directly bonded to one or more protons. [5][6][7] The 2D spectrum plots the  $^1\text{H}$  spectrum on one axis and the  $^{13}\text{C}$  spectrum on the other.

- Application: HSQC provides a direct and unambiguous correlation, resolving any assignment ambiguities from 1D spectra.
  - The  $^{13}\text{C}$  signal at ~63.0 ppm (C10) will show a cross-peak to the  $^1\text{H}$  signal at ~3.65 ppm (H10).
  - The  $^{13}\text{C}$  signal at ~46.5 ppm (C2, C6) will show correlations to the complex proton multiplets between ~3.05 and ~2.60 ppm.
  - The methine carbon at ~37.0 ppm (C4) will correlate directly with its attached proton at ~1.30 ppm (H4).

- This process is repeated for every C-H bond, providing a self-validating map of the entire molecule.

## Summary and Conclusion

The structural integrity of **4-(4-Piperidyl)-1-butanol** can be rigorously and unambiguously confirmed through a systematic NMR spectroscopy workflow. Standard 1D  $^1\text{H}$  and  $^{13}\text{C}$  NMR provide foundational information on the chemical environments and basic carbon skeleton. The DEPT-135 experiment is crucial for differentiating the numerous methylene groups from the single methine carbon. Finally, 2D COSY and HSQC experiments provide the definitive connectivity map, correlating adjacent protons and directly bonded proton-carbon pairs, respectively. This comprehensive suite of experiments constitutes a robust analytical package for quality control, ensuring the identity and purity of this vital chemical intermediate in research and drug development.

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